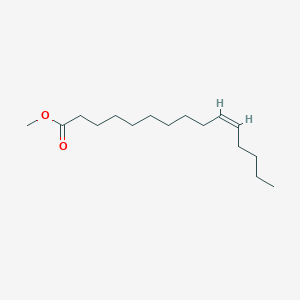

(Z)-10-Pentadecenoic acid methyl ester

Descripción general

Descripción

“(Z)-10-Pentadecenoic acid methyl ester” is a type of ester. Esters are organic compounds derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, including as solvents and in the production of flavors and fragrances .

Synthesis Analysis

The synthesis of esters, such as “(Z)-10-Pentadecenoic acid methyl ester”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “(Z)-10-Pentadecenoic acid methyl ester” can be analyzed using techniques such as mass spectrometry. This technique involves bombarding organic molecules with electrons or other ionic species, causing them to ionize and fragment for separation by a magnetic field .Chemical Reactions Analysis

Esters, including “(Z)-10-Pentadecenoic acid methyl ester”, can undergo a variety of chemical reactions. For example, they can participate in transesterification reactions, which involve the exchange of the alkoxy group of an ester by another alcohol .Physical And Chemical Properties Analysis

Esters are polar but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .Aplicaciones Científicas De Investigación

Thermal Properties and Vaporization

The study of the vaporization enthalpies and vapor pressures of unsaturated fatty acid methyl esters, including (Z)-10-pentadecenoic acid methyl ester, provides essential data for understanding their thermal properties and potential industrial applications. The research conducted by Lipkind et al. (2007) using correlation gas chromatography offers valuable insights into the thermal behavior of these compounds, which is crucial for their use in various scientific and industrial contexts (Lipkind et al., 2007).

Photocatalytic Degradation

In the realm of environmental remediation, the photocatalytic degradation of organic pollutants is a vital area of research. The study by Rajendran et al. (2016) demonstrates the potential use of ZnO/CeO2 nanocomposites in the degradation of organic dyes and phenols under visible light. While this research does not directly mention (Z)-10-pentadecenoic acid methyl ester, it underscores the broader context of how fatty acid methyl esters and their derivatives can be involved in or affected by photocatalytic processes (Rajendran et al., 2016).

Synthesis and Biological Activity

The stereocontrolled synthesis of bioactive compounds, such as PPAR-gamma agonists, from fatty acid methyl esters highlights the significance of these substances in medicinal chemistry. Dunny and Evans (2010) reported the synthesis of 10-nitrolinoleic acid from a derivative similar to (Z)-10-pentadecenoic acid methyl ester, showcasing the application of these compounds in developing pharmaceutical agents (Dunny & Evans, 2010).

Jet Fuel Conversion

The conversion of ricinoleic acid methyl ester, a compound related to (Z)-10-pentadecenoic acid methyl ester, into jet fuel components, as explored by Zhou et al. (2016), illustrates the potential of fatty acid methyl esters in sustainable fuel production. This research highlights the integration of catalytic strategies for the transformation of biomass-derived compounds into energy and fuel products (Zhou et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds such as tridecanoic acid methyl ester (tame) have been found to disrupt cellular morphology in certain bacteria, suggesting a potential antimicrobial action .

Mode of Action

For instance, the synthesis of methyl esters often involves a simple acid-base reaction to deprotonate the carboxylic acid, followed by an S N 2 reaction with protonated diazomethane to produce the methyl ester .

Biochemical Pathways

The sabath family of methyltransferases, which modify phytohormones and other small molecules, could potentially be involved in its biochemical pathways .

Result of Action

Similar compounds such as tridecanoic acid methyl ester (tame) have been found to cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria .

Action Environment

It’s worth noting that the stability of similar compounds, such as pinacol boronic esters, can be influenced by factors like air and moisture .

Safety and Hazards

Direcciones Futuras

Future research directions could include exploring the use of engineered E. coli for the production of biodiesel from ligno-cellulosic sugars, bypassing the need for trans-esterification . Additionally, the development of more efficient catalysts for the hydrotreating of methyl esters could also be a promising area of research .

Propiedades

IUPAC Name |

methyl (Z)-pentadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPLFNJDRCFD-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-10-Pentadecenoic acid methyl ester | |

CAS RN |

90176-52-6 | |

| Record name | 90176-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

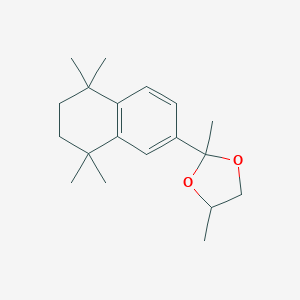

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

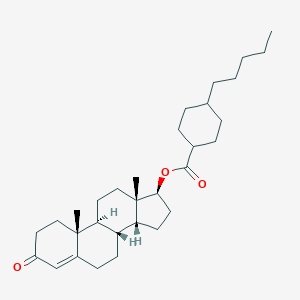

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)